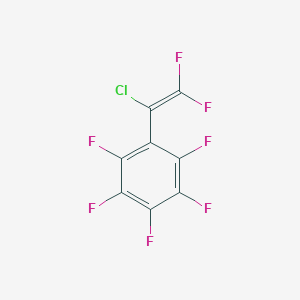![molecular formula C25H26O3 B14603891 4-Methoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate CAS No. 59748-24-2](/img/structure/B14603891.png)
4-Methoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a methoxy group attached to one phenyl ring and a pentyl group attached to the other phenyl ring, with a carboxylate group linking the two phenyl rings. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate typically involves the esterification of 4-methoxyphenyl 4’-pentylbiphenyl-4-carboxylic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, and an alcohol, such as methanol or ethanol. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of 4-Methoxyphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxyphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate.
Reduction: Formation of 4-methoxyphenyl 4’-pentyl[1,1’-biphenyl]-4-methanol.
Substitution: Formation of 4-halophenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate.
Wissenschaftliche Forschungsanwendungen
4-Methoxyphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a standard for fluorescence intensity measurements.
Biology: In studies involving the interaction of biphenyl derivatives with biological molecules.
Industry: Used in the manufacture of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 4-Methoxyphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboxylate groups play a crucial role in binding to these targets, leading to modulation of their activity. The compound may also participate in signaling pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-4’-methylbiphenyl: Similar structure but with a methyl group instead of a pentyl group.
4-Methoxybiphenyl: Lacks the carboxylate group, making it less reactive in certain chemical reactions.
4-Hydroxyphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
4-Methoxyphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate is unique due to the presence of both methoxy and carboxylate groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for various research applications, distinguishing it from other biphenyl derivatives.
Eigenschaften
CAS-Nummer |
59748-24-2 |
|---|---|
Molekularformel |
C25H26O3 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
(4-methoxyphenyl) 4-(4-pentylphenyl)benzoate |
InChI |
InChI=1S/C25H26O3/c1-3-4-5-6-19-7-9-20(10-8-19)21-11-13-22(14-12-21)25(26)28-24-17-15-23(27-2)16-18-24/h7-18H,3-6H2,1-2H3 |
InChI-Schlüssel |
HATKIEDPAKLGBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Phenoxyethyl [(propan-2-yl)oxy]acetate](/img/structure/B14603848.png)
![2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603856.png)
![3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14603859.png)

![N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B14603874.png)




